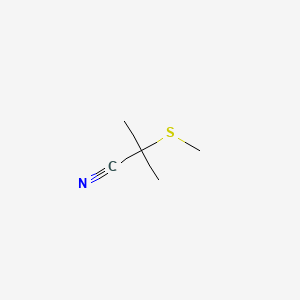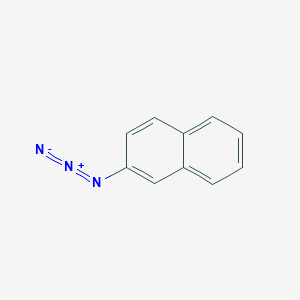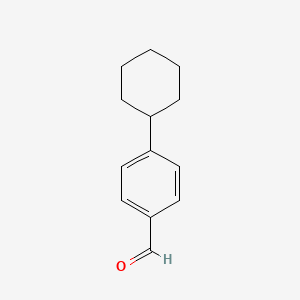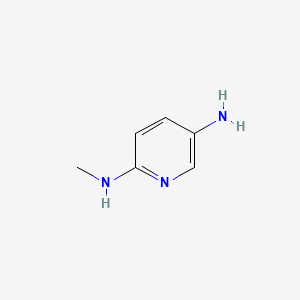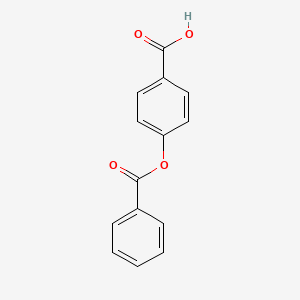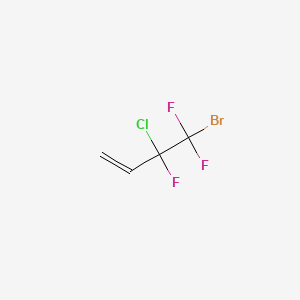
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene
Übersicht
Beschreibung
Synthesis Analysis
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene can be synthesized through radical copolymerization processes and chemical modifications. For instance, the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene demonstrates the compound's ability to form bromofluorinated alkenes, which are key intermediates in the synthesis of polymers with specific properties (Guiot et al., 2005).
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene has been thoroughly studied using nuclear magnetic resonance (NMR) spectroscopy. Investigations using 19F, 13C, and 1H NMR have provided detailed insights into its structure, including chemical shifts and coupling constants, which help in understanding the complexity of its molecular geometry (Hinton & Jaques, 1974).
Chemical Reactions and Properties
This compound's reactivity has been explored in various chemical reactions, demonstrating its versatility. For example, its electrophilic reactivity towards different nucleophiles has been studied, showing how it can undergo substitution reactions or form products via allylic rearrangement, depending on the nucleophile's nature (Martin, Molines, & Wakselman, 1995).
Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy Studies
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene has been extensively studied through nuclear magnetic resonance (NMR) spectroscopy. Hinton and Jaques (1974) conducted a detailed investigation using 19F, 13C, and 1H NMR spectroscopy, analyzing chemical shifts and coupling constants of the compound. They explored temperature and solvent effects on these parameters, offering insights into the molecule's behavior under varying conditions (Hinton & Jaques, 1974).
Copolymerization and Synthesis
The compound plays a significant role in the copolymerization process. Guiot et al. (2005) studied the radical copolymerization of vinylidene fluoride with 4-bromo-1,1,2-trifluorobut-1-ene. This research contributed to understanding the kinetics of copolymerization and the reactivity ratios of involved compounds (Guiot et al., 2005).
Organic Molecule Synthesis
Konno et al. (2011) demonstrated the use of 4-bromo-3,3,4,4-tetrafluorobut-1-ene in the reductive coupling with various carbonyl compounds. This method provided a pathway for integrating the tetrafluoroethylene unit into organic molecules, expanding the scope of organic synthesis (Konno et al., 2011).
Cycloadducts and Cross-Coupling
Koldobskii et al. (2009) explored the formation of cycloadducts through the reaction of 4-bromo-1,1,1-trifluorobut-3-yn-2-one with conjugated dienes. This study highlighted the potential for creating novel compounds via halogen substitution in cross-coupling reactions (Koldobskii et al., 2009).
Fluorinated Molecules and Polymer Research
Research by Paleta et al. (2000) involved the synthesis of fluorinated butanolides and butenolides. They utilized a precursor similar to 4-bromo-3-chloro-3,4,4-trifluorobut-1-ene, demonstrating its relevance in creating fluorinated organic compounds with potential applications in polymer chemistry (Paleta et al., 2000).
Radical Addition and Fluorination
Gregory et al. (1971) studied the photochemical reactions involving trifluoroiodomethane and 1,1,1-trifluorobut-2-ene, a related compound. Their findings contribute to understanding the radical addition processes and fluorination in organic synthesis (Gregory et al., 1971).
Eigenschaften
IUPAC Name |
4-bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClF3/c1-2-3(6,7)4(5,8)9/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULPFOSLGWWARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870521 | |
| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
CAS RN |
374-25-4 | |
| Record name | 1-Butene, 4-bromo-3-chloro-3,4,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 374-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117347 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-3-chloro-3,4,4-trifluorobut-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 374-25-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

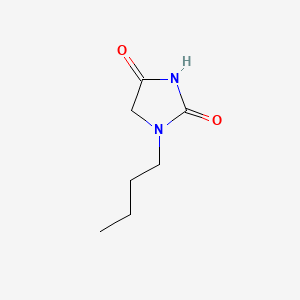
![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)
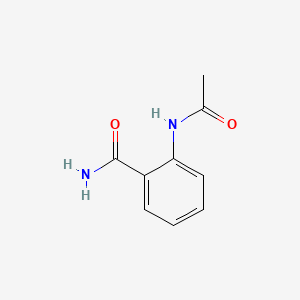
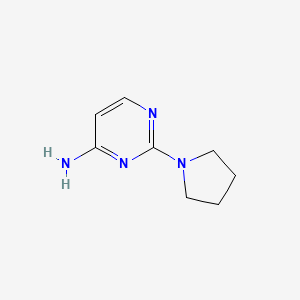
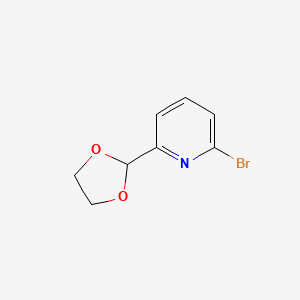
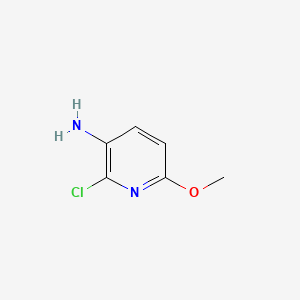
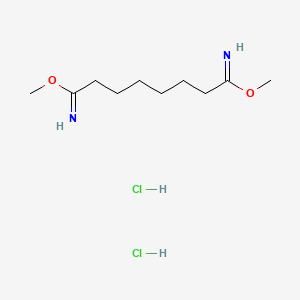
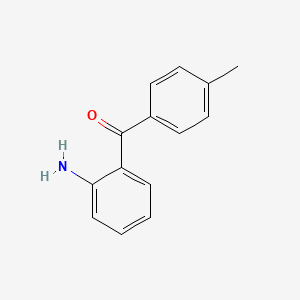
![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)
